2-pyridin-3-ylpyrazole-3-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-3-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)8-3-5-11-12(8)7-2-1-4-10-6-7/h1-6H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZRNSAIFZWORA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C(=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Pyrazole and Pyridine Heterocyclic Scaffolds in Modern Chemical Science
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are foundational to organic chemistry and pharmacology. Among these, the nitrogen-containing pyrazole (B372694) and pyridine (B92270) scaffolds are particularly prominent.
Pyrazole , a five-membered aromatic ring with two adjacent nitrogen atoms, is a versatile building block in the development of new chemical entities. rsc.orgglobalresearchonline.net Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. globalresearchonline.netnih.govresearchgate.net The unique structural and electronic properties of the pyrazole ring also make it useful in agrochemicals and materials science. mdpi.com
Pyridine , a six-membered aromatic ring containing one nitrogen atom, is a structural motif found in numerous natural products, pharmaceuticals, and functional materials. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a crucial component in drug design. jst.org.in Pyridine derivatives have been investigated for a vast range of therapeutic applications, from anticancer to neuroprotective agents. researchgate.netnih.gov
The integration of these scaffolds into single molecules is a common strategy in medicinal chemistry to create novel compounds with potentially enhanced or unique properties. jst.org.in
Overview of Carboxylic Acid Functionalization in Heterocyclic Compounds
Functionalization refers to the process of adding new functional groups to a molecule to alter its chemical properties and reactivity. The carboxylic acid group (–COOH) is one of the most important functional groups in organic chemistry. chemistrytalk.org When attached to a heterocyclic scaffold, it serves as a versatile handle for further molecular modifications. princeton.edu
The presence of a carboxylic acid group can significantly impact a molecule's characteristics. wikipedia.org It is a Brønsted–Lowry acid, meaning it can donate a proton, which influences its solubility in aqueous media and its ability to interact with biological targets through hydrogen bonding and ionic interactions. wikipedia.org
Furthermore, the –COOH group is a key precursor for a wide range of chemical transformations. It can be converted into other functional groups such as esters, amides, and acyl chlorides, allowing for the synthesis of a diverse library of related compounds from a single precursor. wikipedia.orglumenlearning.com This versatility is highly valuable in drug discovery and materials science for creating analogs with fine-tuned properties. princeton.eduacs.org
Research Trajectory of Pyrazole Pyridine Hybrid Systems in Academic Investigations
Retrosynthetic Analysis of the 2-pyridin-3-ylpyrazole-3-carboxylic Acid Core Structure
A logical retrosynthetic analysis of the target molecule, this compound, suggests a few primary disconnection pathways. The most straightforward approach involves the disconnection of the N-N and C-C bonds of the pyrazole ring, which is a common strategy for pyrazole synthesis. This leads to two key precursors: 3-pyridylhydrazine and a three-carbon electrophilic component bearing a carboxylic acid or a precursor group.
Another key disconnection is at the N-aryl bond between the pyrazole and pyridine rings. This suggests a two-step approach: first, the synthesis of a pyrazole-3-carboxylic acid (or its ester), followed by the N-arylation with a suitable pyridine derivative. This pathway offers flexibility in the choice of both the pyrazole and pyridine starting materials.
These disconnections form the basis for the synthetic strategies discussed in the following sections, which primarily revolve around the Knorr pyrazole synthesis and its variations, as well as modern cross-coupling methodologies.
Exploration of Pyrazole Ring Formation Precursors in the Synthesis of this compound
The formation of the pyrazole ring is the cornerstone of the synthesis of this compound. Various precursors and reaction types can be employed to construct this heterocyclic core.
The most classic and widely used method for pyrazole synthesis is the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govbeilstein-journals.org In the context of synthesizing the target molecule, this would involve the reaction of 3-pyridylhydrazine with a 1,3-dicarbonyl compound that already contains a carboxylic acid or a group that can be converted to it.
The reaction typically proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the cyclization can sometimes be an issue, potentially leading to a mixture of isomers.
Table 1: Examples of 1,3-Dicarbonyl Precursors for Pyrazole Synthesis
| 1,3-Dicarbonyl Precursor | Resulting Pyrazole Substitution | Reference |
| β-Ketoesters | Substituted pyrazole-3-carboxylates | beilstein-journals.org |
| 1,3-Diketones | Substituted pyrazoles | nih.gov |
| Diethyl oxalate (B1200264) and alkylphenones | Pyrazole-3-carboxylates | wikipedia.org |
Condensation reactions provide a versatile route to the pyrazole framework. These methods often involve the reaction of α,β-unsaturated carbonyl compounds with hydrazine derivatives. The reaction proceeds via a Michael addition followed by cyclization and elimination.
For the synthesis of this compound, a suitable α,β-unsaturated precursor would be required, which upon reaction with 3-pyridylhydrazine, would lead to the desired product. For instance, an α,β-unsaturated keto-ester could serve as a precursor.
Another approach involves the use of α,β-unsaturated nitriles, which react with hydrazines to form aminopyrazoles. wikipedia.org While not a direct route to the carboxylic acid, the amino group could potentially be converted to a carboxylic acid through a series of functional group transformations.
Table 2: Condensation Precursors for Pyrazole Synthesis
| Precursor | Intermediate | Resulting Pyrazole | Reference |
| α,β-Unsaturated carbonyl compounds | Pyrazolines | Pyrazoles (after oxidation) | wikipedia.org |
| α,β-Unsaturated nitriles | --- | Aminopyrazoles | wikipedia.org |
| 1,3-Bis(hetero)aryl-3-(methylthio)-2-propenones | --- | Regioselectively substituted pyrazoles | wikipedia.org |
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency and atom economy. researchgate.net Several MCRs have been developed for the synthesis of pyrazoles. These reactions typically involve the one-pot combination of three or more starting materials to generate the pyrazole ring in a single step.
A potential MCR approach for this compound could involve the reaction of an aldehyde, an active methylene (B1212753) compound (such as a β-ketoester), and 3-pyridylhydrazine. The reaction proceeds through a cascade of reactions, including Knoevenagel condensation, Michael addition, and cyclization, to afford the highly substituted pyrazole.
Table 3: Components for Multi-component Pyrazole Synthesis
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Reference |
| Aldehyde | β-Ketoester | Hydrazine | Yb(PFO)3 | wikipedia.org |
| Enolate | Carboxylic acid chloride | Hydrazine | LiHMDS | nih.govbeilstein-journals.org |
| Arylboronic acid | Boc-protected diimide | 1,3-Dicarbonyl compound | Copper catalysis | nih.gov |
Strategies for Introducing the Pyridine Moiety at the C2 Position of the Pyrazole Ring in this compound
The introduction of the pyridin-3-yl group at the N-2 position of the pyrazole ring can be achieved through two main strategies: either by using 3-pyridylhydrazine as a starting material in the pyrazole ring formation or by N-arylation of a pre-formed pyrazole ring.
The first approach, using 3-pyridylhydrazine, is a direct method where the pyridine moiety is incorporated from the outset. The synthesis of 3-pyridylhydrazine itself can be a multi-step process.
The second strategy, N-arylation, offers more flexibility. This typically involves the reaction of a pyrazole-3-carboxylate ester with a 3-halopyridine or a pyridineboronic acid derivative. Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination, are commonly employed for this transformation. wikipedia.orgnih.govnih.gov These reactions often require a ligand to facilitate the coupling and a base to deprotonate the pyrazole nitrogen.
Table 4: Conditions for N-Arylation of Pyrazoles
| Arylating Agent | Catalyst | Ligand | Base | Solvent | Temperature | Reference |
| Aryl halide | CuI | Diamine | K3PO4 | Dioxane | 110 °C | nih.gov |
| Arylboronic acid | Copper(II) acetate | --- | Pyridine | CH2Cl2 | Room Temp | nih.gov |
| Aryl halide | Copper(I) oxide | --- | K2CO3 | Acetonitrile | 82 °C | mdpi.com |
Methodologies for Elaborating the Carboxylic Acid Functionality at the C3 Position
The carboxylic acid group at the C-3 position of the pyrazole ring can be introduced in several ways. A common method is to start with a precursor that already contains the carboxylate functionality, such as a β-ketoester, in the pyrazole ring-forming reaction. beilstein-journals.org The resulting pyrazole-3-carboxylate ester can then be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. nih.gov
Alternatively, the carboxylic acid group can be introduced after the formation of the pyrazole ring. This can be achieved through various methods, including:
Oxidation of an alkyl or formyl group: A methyl or formyl group at the C-3 position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate. researchgate.net
Hydrolysis of a trichloromethyl group: A trichloromethyl group at C-3 can be hydrolyzed to a carboxylic acid. nih.govresearchgate.net
Carboxylation via organometallic intermediates: Lithiation of the C-3 position followed by quenching with carbon dioxide can also introduce the carboxylic acid group. nih.govresearchgate.net
Optimization of Reaction Conditions and Synthetic Yields in this compound Synthesis
The overarching goal in the synthesis of this compound is to maximize the yield and purity of the final product. This is achieved through meticulous optimization of various reaction parameters, including the choice of catalyst and solvent, temperature, and reaction time.
Catalyst Systems in Pyrazole-Pyridine Synthesis
The formation of the pyrazole ring in pyridine-substituted pyrazoles can be significantly influenced by the choice of catalyst. While some syntheses may proceed without a catalyst, the introduction of one can enhance reaction rates and, in some cases, control regioselectivity.
A variety of catalysts have been explored for the synthesis of pyrazole and pyridine-containing heterocyclic compounds. These range from simple acids and bases to more complex metal-based catalysts. For instance, in the synthesis of related pyrazolo[3,4-b]pyridines, both acidic and basic catalysts have been employed to facilitate the cyclocondensation steps.
For the synthesis of this compound, a key strategy involves the reaction of 3-hydrazinopyridine with a suitable three-carbon building block, such as a derivative of pyruvic acid or a related dicarbonyl compound. In such reactions, the catalyst can play a role in activating the carbonyl groups of the electrophile, making them more susceptible to nucleophilic attack by the hydrazine.
Table 1: Comparison of Catalyst Systems in Pyrazole-Pyridine Synthesis
| Catalyst System | Reactants | Product | Yield (%) | Reference |
| None (Thermal) | 3-hydrazinopyridine, Diethyl acetylenedicarboxylate | Ethyl 2-(pyridin-3-yl)-2H-pyrazole-3,4-dicarboxylate | Moderate | Hypothetical |
| Acid Catalyst (e.g., p-TsOH) | 3-hydrazinopyridine, Ethyl 2,4-dioxovalerate | Ethyl 2-(pyridin-3-yl)-5-methyl-2H-pyrazole-3-carboxylate | Improved | Hypothetical |
| Metal Catalyst (e.g., Cu(I)) | 3-ethynylpyridine, Ethyl diazoacetate | Ethyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate | Good | Based on related syntheses prepchem.com |
This table is illustrative and based on general principles of pyrazole synthesis, as specific data for the target compound is limited in publicly available literature.
Solvent Effects and Reaction Parameter Tuning
The solvent is not merely an inert medium for the reaction but can profoundly influence the reaction rate, yield, and even the regioselectivity of pyrazole formation. The polarity, proticity, and boiling point of the solvent are all critical parameters to consider.
In the synthesis of N-substituted pyrazoles, the choice of solvent can dictate the ratio of regioisomers formed. For example, studies on the synthesis of N-methylpyrazoles have shown that the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), can dramatically increase the regioselectivity of the reaction compared to more conventional solvents like ethanol. This effect is attributed to the unique properties of fluorinated alcohols, including their high ionizing power and ability to form strong hydrogen bonds, which can stabilize specific transition states.
The temperature of the reaction is another crucial factor. Higher temperatures generally lead to faster reaction rates, but can also promote the formation of side products or decomposition of the desired compound. Therefore, the optimal temperature is a balance between achieving a reasonable reaction rate and maintaining high selectivity and yield. Microwave-assisted synthesis has emerged as a valuable technique, often allowing for rapid heating and significantly reduced reaction times, which can lead to improved yields and cleaner reaction profiles.
The concentration of reactants can also be tuned to optimize the reaction. In some cases, high concentrations may favor the desired reaction pathway, while in others, more dilute conditions may be necessary to minimize side reactions.
Table 2: Influence of Solvent on the Yield of a Model Pyrazole-Pyridine Synthesis
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Yield (%) |
| Ethanol | 24.5 | 78 | Moderate |
| Toluene | 2.4 | 111 | Low-Moderate |
| Acetonitrile | 37.5 | 82 | Moderate-Good |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Good |
| 2,2,2-Trifluoroethanol (TFE) | 26.7 | 78 | Potentially High with improved regioselectivity |
This table provides a general illustration of how solvent properties can affect reaction outcomes in pyrazole synthesis.
The final step in the synthesis of this compound would typically involve the hydrolysis of a corresponding ester precursor, such as ethyl 2-(pyridin-3-yl)-2H-pyrazole-3-carboxylate. This step is usually carried out under basic or acidic conditions, and the optimization of factors like the concentration of the base or acid, temperature, and reaction time is crucial to ensure complete conversion without degradation of the product.
Reactions Involving the Carboxylic Acid Group
The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, including esterification, amide coupling, hydrazide formation, and decarboxylation. These reactions allow for the introduction of a wide range of functional groups and the modulation of the molecule's physicochemical properties.
Esterification of this compound can be achieved through several standard methods. The Fischer-Speier esterification, involving reaction with an alcohol in the presence of a catalytic amount of a strong acid such as sulfuric acid, is a common approach. For example, the synthesis of ethyl esters of pyridine-3-carboxylic acid has been accomplished by refluxing the carboxylic acid in an ethanolic solution with a catalytic amount of sulfuric acid. mdpi.com A similar strategy can be applied to this compound.
Alternatively, the reaction of the corresponding acid chloride with an alcohol provides a pathway to the ester derivative. eurekaselect.comresearchgate.net The acid chloride can be prepared by treating the carboxylic acid with a chlorinating agent like thionyl chloride. google.com Another method involves the 1,3-dipolar cycloaddition of ethyl diazoacetate with an appropriate alkyne, which can directly yield a pyrazole-3-carboxylate ester. For instance, 5-(2-pyridinyl)pyrazole-3-carboxylic acid ethyl ester has been synthesized from 2-ethynylpyridine (B158538) and ethyl diazoacetate. prepchem.com
| Reactants | Reagents/Conditions | Product | Reference |
| This compound, Ethanol | Catalytic H₂SO₄, Reflux | Ethyl 2-pyridin-3-ylpyrazole-3-carboxylate | mdpi.com |
| 2-pyridin-3-ylpyrazole-3-carbonyl chloride, Alcohol | Base (e.g., pyridine) | 2-pyridin-3-ylpyrazole-3-carboxylate ester | eurekaselect.comresearchgate.net |
| 3-Ethynylpyridine, Ethyl diazoacetate | Toluene, 85°C | Ethyl 2-pyridin-3-ylpyrazole-3-carboxylate | prepchem.com |
The carboxylic acid functionality of this compound readily undergoes amide coupling reactions with a variety of primary and secondary amines to furnish the corresponding carboxamides. sphinxsai.com These reactions are typically facilitated by coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). sphinxsai.com
The synthesis of pyrazole-3-carboxamides can also be achieved by first converting the carboxylic acid to its more reactive acid chloride derivative using reagents like thionyl chloride or oxalyl chloride. google.comgoogle.com The resulting acid chloride can then be reacted with an amine to form the amide bond. nih.gov This two-step process is often efficient and allows for the coupling of a wide range of amines. The resulting amide derivatives are of significant interest due to their potential biological activities. nih.gov
| Amine | Coupling Agent/Conditions | Product | Reference |
| Primary or Secondary Amine | HATU, DIPEA | N-substituted-2-pyridin-3-ylpyrazole-3-carboxamide | sphinxsai.com |
| Primary or Secondary Amine | 1. SOCl₂ or (COCl)₂ 2. Amine, Base | N-substituted-2-pyridin-3-ylpyrazole-3-carboxamide | google.comgoogle.com |
The conversion of this compound to its corresponding hydrazide derivative, 2-pyridin-3-ylpyrazole-3-carbohydrazide, provides a valuable synthetic intermediate for further functionalization. mdpi.com This transformation is typically accomplished by reacting the corresponding ester (e.g., the ethyl ester) with hydrazine hydrate. mdpi.com The hydrazide moiety itself is a versatile functional group that can undergo a variety of subsequent reactions. mdpi.com For instance, it can be used in the synthesis of various heterocyclic systems or as a scaffold for the introduction of further substituents. The hydrazide-based compounds are noted for their chemical reactivity and biological significance. mdpi.com
| Starting Material | Reagent | Product | Reference |
| Ethyl 2-pyridin-3-ylpyrazole-3-carboxylate | Hydrazine hydrate | 2-pyridin-3-ylpyrazole-3-carbohydrazide | mdpi.com |
Decarboxylation of pyrazole-3-carboxylic acids can be achieved under various conditions, often requiring elevated temperatures or the presence of a catalyst. The thermal decomposition of certain pyrazole-3-carboxylic acids has been shown to lead to the corresponding pyrazole. eurekaselect.com For instance, the decarboxylation of 2-pyridone-3-carboxylic acid has been successfully carried out using potassium carbonate in toluene. nih.govresearchgate.net While specific conditions for the decarboxylation of this compound are not extensively detailed, it is plausible that similar methodologies could be applied.
Copper-mediated decarboxylative coupling reactions represent another potential pathway for the functionalization of pyrazoles, although this has been more commonly demonstrated with other carboxylic acids like 3-indoleacetic acids. acs.org The decarboxylation of pyridine carboxylic acids has also been studied, with electron-withdrawing substituents at the 2-position of 3-pyridinecarboxylic acid shown to increase the rate of decarboxylation. mdma.chnih.gov This suggests that the electronic nature of the substituents on both the pyrazole and pyridine rings will influence the ease of decarboxylation of this compound.
| Substrate | Reagents/Conditions | Product | Reference |
| 2-Pyridone-3-carboxylic acid | Potassium carbonate, Toluene | 2-Pyridone | nih.govresearchgate.net |
| Aromatic Carboxylic Acids | Bimetallic Nanoparticles | Substituted Phenols | nih.gov |
Electrophilic and Nucleophilic Reactions on the Pyrazole Nucleus of this compound
The pyrazole ring is an aromatic heterocycle, and its reactivity towards electrophiles and nucleophiles is influenced by the substituents attached to it. mkuniversity.ac.in Generally, pyrazoles are considered π-excessive aromatic systems, making them susceptible to electrophilic attack, primarily at the 4-position. mkuniversity.ac.inmdpi.com The presence of an electron-withdrawing carboxylic acid group at the 3-position and a pyridine ring at the 2-position will deactivate the pyrazole ring towards electrophilic substitution.
Chemical Transformations of the Pyridine Moiety in this compound
The pyridine ring in this compound is also amenable to a range of chemical transformations. The nitrogen atom of the pyridine ring can act as a nucleophile and a base, allowing for reactions such as N-alkylation and N-oxidation. The pyridine ring itself can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. Electrophilic substitution on pyridine typically occurs at the 3- and 5-positions.
Furthermore, the pyridine moiety can be functionalized through various cross-coupling reactions, enabling the introduction of a wide range of substituents. nih.gov The presence of the pyrazole and carboxylic acid groups may influence the reactivity and regioselectivity of these transformations. The development of synthetic routes to various substituted pyridines highlights the versatility of this heterocyclic system in organic synthesis. sphinxsai.comnih.gov
Cyclocondensation Reactions of this compound Intermediates
Cyclocondensation reactions are a cornerstone in heterocyclic chemistry, enabling the construction of fused bicyclic and polycyclic ring systems from suitably functionalized precursors. For this compound, its derivatives serve as versatile intermediates for the synthesis of a variety of fused pyrazole heterocycles, such as pyrazolopyrimidines and pyrazolopyridazines. These reactions typically involve the intramolecular or intermolecular condensation of a pyrazole intermediate, bearing reactive functional groups at adjacent positions, with a bifunctional reagent, leading to the annulation of a new ring onto the pyrazole core.
The strategic conversion of the carboxylic acid group into other functionalities like acid chlorides, amides, hydrazides, or nitriles is a common first step. eurekaselect.comresearchgate.net These activated intermediates can then readily participate in cyclization reactions. For instance, the reaction of a pyrazole-3-carboxylic acid with hydrazines can lead to the formation of pyrazolo[3,4-d]pyridazinone derivatives. eurekaselect.comresearchgate.net Similarly, intermediates derived from aminopyrazoles, which are structurally related to the title compound's core, are extensively used to build fused pyrimidine (B1678525) rings through condensation with 1,3-dielectrophiles. tsijournals.comsemanticscholar.org
One key strategy involves the Dimroth rearrangement, where an initial cyclization product rearranges into a more thermodynamically stable isomer, a process often observed in the synthesis of pyrazolopyrimidines. semanticscholar.org The choice of reagents and reaction conditions allows for significant control over the final heterocyclic scaffold produced.
The following tables summarize key research findings on the cyclocondensation of pyrazole intermediates, illustrating the pathways to various fused heterocyclic systems.
Table 1: Synthesis of Pyrazolo[3,4-d]pyridazinones via Cyclocondensation
This table details the cyclocondensation of pyrazole-3-carboxylic acid and its acid chloride derivative with hydrazine reagents to form the fused pyrazolo[3,4-d]pyridazinone system. eurekaselect.comresearchgate.net
| Starting Intermediate | Reagent | Conditions | Product | Reference |
| 1H-Pyrazole-3-carboxylic acid | Phenylhydrazine or Hydrazine hydrate | Not specified | Pyrazolo[3,4-d]pyridazine | researchgate.net |
| 1H-Pyrazole-3-carboxylic acid chloride | Phenylhydrazine or Hydrazine hydrate | Not specified | Pyrazolo[3,4-d]pyridazine | researchgate.net |
| Furan-2,3-dione (precursor to pyrazole carboxylic acid) | Hydrazine hydrate | One-pot procedure | Pyrazolo[3,4-d]pyridazine | researchgate.net |
Table 2: Synthesis of Fused Pyrazolopyrimidines
This table outlines various cyclocondensation strategies to construct pyrazolopyrimidine cores, often starting from aminopyrazole intermediates which are key synthons in this field. tsijournals.comsemanticscholar.org
| Starting Intermediate | Reagent(s) | Conditions | Product | Reference |
| 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Acetic anhydride | Reflux | 2-(4-Imino-6-methyl-1,4-dihydropyrazolo[3,4-d] eurekaselect.comnih.govoxazin-3-yl)acetonitrile | semanticscholar.org |
| 2-(4-Imino-6-methyl-1,4-dihydropyrazolo[3,4-d] eurekaselect.comnih.govoxazin-3-yl)acetonitrile | Primary aromatic amines | Not specified | Pyrazolo[3,4-d]pyrimidines (via Dimroth rearrangement) | semanticscholar.org |
| 2-(4-Imino-6-methyl-1,4-dihydropyrazolo[3,4-d] eurekaselect.comnih.govoxazin-3-yl)acetonitrile | Hydrazine hydrate | Not specified | Pyrazolopyrimidine intermediate | semanticscholar.org |
| Pyrazolopyrimidine intermediate | Aromatic aldehydes | Not specified | Pyrazolo[4,3-e] tsijournals.comsemanticscholar.orgnih.govtriazolo[1,5-c]pyrimidine derivatives | semanticscholar.org |
| 5-Amino-1-methyl-1H-pyrazole-3,4-dicarbonitrile | N-Methylformamide | Not specified | Pyrazolo[3,4-d]pyrimidine (via Dimroth rearrangement) | tsijournals.com |
| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | Thiourea | Fusion | 4-Hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine | tsijournals.com |
These examples underscore the utility of intermediates derived from the pyrazole carboxylic acid scaffold in constructing complex, fused heterocyclic systems through cyclocondensation reactions. The specific nature of the substituent at the N2 position of the pyrazole, such as the pyridin-3-yl group, can influence the electronic properties and reactivity of the intermediates, potentially affecting reaction yields and the stability of the resulting products.
Advanced Structural Characterization and Elucidation of 2 Pyridin 3 Ylpyrazole 3 Carboxylic Acid
Spectroscopic Analysis for Definitive Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, and 2D techniques)
Specific ¹H, ¹³C, and 2D NMR data for 2-pyridin-3-ylpyrazole-3-carboxylic acid are not available in the reviewed literature.
Infrared (IR) Spectroscopy for Functional Group Identification
Experimental IR spectra for this compound could not be located.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
No high-resolution mass spectrometry data or fragmentation analysis for this compound has been reported.
X-ray Crystallography for Solid-State Structure Determination
Crystal Packing and Supramolecular Interactions
There are no published single-crystal X-ray diffraction studies for this compound. Consequently, information regarding its crystal packing and supramolecular interactions is unavailable. For related pyridine-pyrazole carboxylic acid structures, intermolecular interactions such as O—H⋯N hydrogen bonds are common and play a significant role in the crystal packing. nih.gov
Investigations of Tautomerism and Conformational Isomerism in the Solid State
Without crystallographic data, an experimental investigation into the tautomeric and conformational states of this compound in the solid phase cannot be conducted.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique employed to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) within a chemical compound. This method provides an empirical validation of the compound's elemental composition, which can be compared against the theoretical values derived from its molecular formula. For this compound, this analysis is crucial for confirming its successful synthesis and purity.
The molecular formula for this compound is C₉H₇N₃O₂. Based on this formula, the theoretical elemental composition has been calculated. These theoretical values serve as a benchmark for comparison with experimental results obtained from elemental analysis instrumentation.
Detailed research findings from the synthesis and characterization of pyrazole (B372694) derivatives underscore the importance of elemental analysis in structural elucidation. While specific experimental data for this compound is not widely published, the established methodology involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products, primarily carbon dioxide, water, and nitrogen gas, are quantitatively measured to determine the percentages of C, H, and N in the original sample.
The comparison between the theoretical and experimentally found values is a critical step. A close correlation between these two sets of data provides strong evidence for the correct atomic composition of the synthesized molecule, thereby verifying its identity and purity.
Below is a table summarizing the theoretical elemental composition of this compound.
Interactive Data Table: Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.01 | 9 | 108.09 | 57.14 |
| Hydrogen | H | 1.008 | 7 | 7.056 | 3.73 |
| Nitrogen | N | 14.01 | 3 | 42.03 | 22.21 |
| Oxygen | O | 16.00 | 2 | 32.00 | 16.92 |
| Total | 189.176 | 100.00 |
Computational Chemistry and Molecular Modeling of 2 Pyridin 3 Ylpyrazole 3 Carboxylic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. For 2-pyridin-3-ylpyrazole-3-carboxylic acid, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311G(d,p), can elucidate its molecular geometry and electronic properties. electrochemsci.orgresearchgate.net
The optimized geometry reveals key bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. A crucial aspect of the electronic structure is the distribution of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily localized on the electron-rich pyrazole (B372694) ring, indicating its role as the primary electron donor. Conversely, the LUMO is distributed across the electron-deficient pyridine (B92270) ring, which acts as the electron acceptor.
The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A larger energy gap suggests higher stability and lower reactivity. Based on calculations for similar pyrazole and pyridine derivatives, the expected HOMO-LUMO gap for this compound would be in a range that suggests significant electronic stability. researchgate.netnih.gov Global reactivity descriptors, derived from HOMO and LUMO energies, can be calculated to quantify the molecule's reactivity profile. electrochemsci.org
Table 1: Representative Theoretical Electronic Properties of this compound
| Parameter | Representative Value | Description |
| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.0 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.5 eV | Indicator of chemical reactivity and stability |
| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron |
| Electron Affinity (A) | 2.0 eV | Energy released when an electron is added |
| Electronegativity (χ) | 4.25 eV | Tendency to attract electrons |
| Global Hardness (η) | 2.25 eV | Resistance to change in electron distribution |
Molecular Docking Simulations for Predicting Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govmdpi.comnih.gov
Given the prevalence of pyridine and pyrazole moieties in pharmacologically active compounds, this compound can be docked into the active sites of various enzymes to predict its potential inhibitory activity. For instance, compounds containing these scaffolds have been studied as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and topoisomerase. mdpi.comnih.gov
In a typical docking simulation, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The this compound molecule is then placed in the active site, and its various conformations and orientations are systematically explored. A scoring function is used to estimate the binding affinity for each pose.
The results of such simulations would likely show that the molecule can form a network of interactions within an enzyme's active site. Key interactions could include:
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. The nitrogen atoms in both the pyridine and pyrazole rings can act as hydrogen bond acceptors.
π-π Stacking: The aromatic pyridine and pyrazole rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the active site.
Hydrophobic Interactions: The carbon backbone of the molecule can form hydrophobic interactions with nonpolar residues.
These simulations can identify key amino acid residues involved in the binding and provide a binding energy score, which helps in ranking its potential efficacy compared to other compounds. tandfonline.com
Theoretical Prediction of Spectroscopic Properties and Correlation with Experimental Data
DFT calculations are highly effective in predicting the spectroscopic signatures of molecules, which can be compared with experimental data to confirm the structure.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental Fourier-transform infrared (FTIR) spectra. fu-berlin.deresearchgate.netjocpr.com The calculations can help in the assignment of complex vibrational modes. For this compound, key predicted vibrations would include the O-H stretch of the carboxylic acid (a broad band), the C=O stretch, C=N and C=C stretching vibrations of the aromatic rings, and N-H stretching from the pyrazole ring. jocpr.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C atoms can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). jocpr.comresearchgate.net These theoretical spectra can be correlated with experimental NMR data to provide a detailed structural confirmation. researchgate.netpw.edu.pl The predicted shifts would show distinct signals for the protons and carbons on the pyridine and pyrazole rings, as well as for the carboxylic acid group.
Table 2: Representative Predicted vs. Experimental Spectroscopic Data
| Vibrational Mode (IR) | Predicted Wavenumber (cm⁻¹) | Expected Experimental Range (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | ~3450 (scaled) | 3200-3500 (broad) |
| N-H Stretch (Pyrazole) | ~3300 (scaled) | 3100-3300 |
| C=O Stretch (Carboxylic Acid) | ~1720 (scaled) | 1700-1740 |
| C=N / C=C Stretch (Rings) | ~1600-1450 (scaled) | 1610-1450 |
| Atom (NMR) | Predicted Chemical Shift (ppm) | Expected Experimental Range (ppm) |
| ¹³C (Carboxylic C=O) | ~165 | 160-170 |
| ¹³C (Pyridine/Pyrazole) | ~110-150 | 105-155 |
| ¹H (Pyridine/Pyrazole) | ~7.0-9.0 | 7.0-9.0 |
| ¹H (Carboxylic OH) | ~12.0-13.0 | >11.0 |
Note: Theoretical frequencies are often scaled to better match experimental values.
Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis for Charge Distribution
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is invaluable for identifying the regions that are rich or poor in electrons. dergipark.org.trresearchgate.netnih.gov For this compound, the MEP surface would show:
Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. They would be concentrated around the electronegative oxygen atoms of the carboxylic acid and the nitrogen atom of the pyridine ring.
Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack. The most positive potential would be located on the hydrogen atom of the carboxylic acid's hydroxyl group and the N-H proton of the pyrazole ring.
This analysis helps in understanding intermolecular interactions, particularly hydrogen bonding, and predicting reactive sites. dergipark.org.tr
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. It examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. researchgate.netnih.govdergipark.org.tr For this molecule, NBO analysis would quantify the delocalization of electron density from the lone pairs of nitrogen and oxygen atoms into the antibonding orbitals of the aromatic rings. This analysis reveals the stability conferred by these intramolecular charge-transfer interactions and provides quantitative values for the natural atomic charges on each atom, offering a more detailed view of the charge distribution than the MEP map alone. orientjchem.org
Conformation Analysis and Energetic Profiling of Isomers and Rotamers
The this compound molecule possesses conformational flexibility, primarily due to the rotation around the single bond connecting the pyridine and pyrazole rings. This rotation gives rise to different rotamers (conformational isomers).
A potential energy surface scan can be performed by systematically rotating the dihedral angle between the two rings and calculating the energy at each step. This analysis helps to identify the most stable (lowest energy) conformation and the energy barriers to rotation. nih.govwustl.edu The planarity or non-planarity of the ground state conformation is determined by the balance between two opposing factors:
Steric Hindrance: Repulsion between atoms on the two rings, which favors a twisted (non-planar) conformation.
π-Conjugation: The desire for extended conjugation between the two aromatic systems, which favors a planar conformation.
Computational studies on similar bi-heterocyclic systems suggest that there is often a rotational barrier, and the molecule may adopt a slightly twisted conformation in its lowest energy state to minimize steric clash. nih.govrsc.org The energetic profiling of these rotamers is crucial for understanding which conformations are likely to be present at room temperature and which conformation would be responsible for binding to a biological target.
Pre Clinical Biological Activity of 2 Pyridin 3 Ylpyrazole 3 Carboxylic Acid and Its Derivatives
In Vitro Anti-inflammatory Activity
Derivatives of pyrazole (B372694) carboxylic acid are recognized for their anti-inflammatory properties, which are often attributed to their ability to inhibit key enzymes in the inflammatory cascade. researchgate.netmdpi.com The presence of vicinal diarylpyrazole scaffolds, similar to the structure of the selective COX-2 inhibitor celecoxib, has prompted investigations into their anti-inflammatory potential. nih.gov
Cyclooxygenase (COX) Enzyme Inhibition Studies
The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is based on the inhibition of cyclooxygenase (COX) enzymes, which exist as two primary isoforms, COX-1 and COX-2. mdpi.com COX-2 is inducibly expressed at sites of inflammation and is a key target for anti-inflammatory drug design. mdpi.comnih.gov
Several studies have highlighted the potential of pyrazole derivatives as COX-2 inhibitors. benthamscience.comrjpbr.com A series of substituted pyridylpyrazole derivatives were evaluated for their ability to inhibit lipopolysaccharide (LPS)-induced prostaglandin (B15479496) E2 (PGE2) production, a downstream effect of COX-2 activity. nih.gov Among the tested compounds, compound 1m demonstrated a potent, dose-dependent inhibitory effect on PGE2 production with an IC50 value of 1.1 μM. nih.gov Another derivative, compound 1f , also showed significant inhibition with an IC50 of 7.6 μM. nih.gov Further investigation revealed that the inhibitory effect of compound 1m on PGE2 production is due to the inhibition of COX-2 protein expression. nih.gov
In another study, a benzothiophen-2-yl pyrazole carboxylic acid derivative, compound 149 , exhibited highly potent and selective COX-2 inhibition with an IC50 value of 0.01 μM and a selectivity index of 344.56, which was superior to the reference drug celecoxib. mdpi.com Pyrazole-hydrazone derivatives have also been noted for their COX-2 inhibition capabilities. sci-hub.se
| Compound | Assay | IC50 (μM) | Selectivity Index (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| Compound 1m | LPS-induced PGE2 production | 1.1 | Not Reported | nih.gov |
| Compound 1f | LPS-induced PGE2 production | 7.6 | Not Reported | nih.gov |
| Benzothiophen-2-yl pyrazole carboxylic acid derivative (149) | COX-2 Enzyme Inhibition | 0.01 | 344.56 | mdpi.com |
Lipoxygenase (LOX) Enzyme Inhibition Profiles
Lipoxygenases (LOXs) are another class of enzymes involved in the inflammatory pathway, catalyzing the biotransformation of arachidonic acid to leukotrienes. mdpi.com Dual inhibition of both COX and LOX pathways is considered a valuable strategy for developing anti-inflammatory agents with potentially improved efficacy and safety profiles. sci-hub.se
Several pyrazole derivatives have demonstrated inhibitory activity against LOX enzymes. One study identified a pyrazole derivative, compound 2g , as the most potent lipoxygenase inhibitor within its tested series, with an IC50 of 80 µM. mdpi.com Docking studies suggested that this compound likely interacts with the enzyme in an allosteric mode. mdpi.com Another investigation into pyrazole-hydrazone derivatives showed that compounds with chloro (17 ) and p-tolyl (16 ) substitutions possess high 5-LOX inhibition. sci-hub.se A benzothiophen-2-yl pyrazole carboxylic acid derivative (149 ) was also identified as a potent dual inhibitor, with a 5-LOX inhibition IC50 of 1.78 μM. mdpi.comsci-hub.se
| Compound | Enzyme Target | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 2g | Lipoxygenase | 80 | mdpi.com |
| Benzothiophen-2-yl pyrazole carboxylic acid derivative (149) | 5-LOX | 1.78 | mdpi.comsci-hub.se |
Antimicrobial Efficacy (Antibacterial and Antifungal)
The rise of antibiotic-resistant pathogens necessitates the search for new antimicrobial agents. mdpi.com Pyrazole derivatives have been extensively studied for their broad-spectrum antimicrobial properties, showing activity against various bacterial and fungal strains. researchgate.neteurekaselect.comnih.gov
Activity against Gram-Positive Bacterial Strains
Derivatives of pyridinyl pyrazole carboxylic acid have shown notable efficacy against Gram-positive bacteria. In a study of functionalized 2-pyridone-3-carboxylic acids, several derivatives displayed excellent activity against Staphylococcus aureus, which was the most sensitive microorganism tested. researchgate.netnih.gov Compounds 4p and 5c were particularly potent against S. aureus. researchgate.netnih.gov
A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were evaluated against five Gram-positive strains, including S. aureus (ATCC25923), Streptococcus pneumoniae (ATCC49619), and Enterococcus faecalis (ATCC29212). nih.gov Compounds 21b , 21d , 21e , and 21f from this series demonstrated strong antibacterial activity, comparable to the standard drug linezolid. nih.gov Another study on pyrazolylthiazole carboxylic acids found that compound 2h exhibited excellent antimicrobial activity against Gram-positive bacteria, with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL, which was comparable to ciprofloxacin (B1669076). nih.gov Furthermore, N-(trifluoromethylphenyl) derivatives of pyrazole have been reported as potent inhibitors of Gram-positive bacteria, with MIC values as low as 0.78 μg/mL for MRSA strains. nih.gov
| Compound Series/Name | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Pyrazolylthiazole carboxylic acid (2h) | Gram-positive bacteria | 6.25 | nih.gov |
| N-(trifluoromethylphenyl) derivative (28) | MRSA | 0.78 | nih.gov |
| 3-(pyridine-3-yl)-2-oxazolidinone (21b, 21d, 21e, 21f) | S. aureus, S. pneumoniae, etc. | Comparable to Linezolid | nih.gov |
| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a4) | S. aureus | 64 | mdpi.com |
Activity against Gram-Negative Bacterial Strains
The efficacy of pyrazole derivatives also extends to Gram-negative bacteria. A series of 2-pyridone-3-carboxylic acids were evaluated against Escherichia coli and Acinetobacter baumannii. nih.gov Similarly, pyrazolo[3,4-b]pyridine derivatives were synthesized and tested against Gram-negative strains, with compounds 6b , 6d , and 6h showing moderate activity against E. coli. japsonline.com Some imidazo-pyridine substituted pyrazole derivatives have been reported as potent broad-spectrum agents, showing better activity than ciprofloxacin against four Gram-negative strains including E. coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov
However, in some studies, the activity against Gram-negative strains was found to be lower than against Gram-positive strains. For instance, a series of rhodanine-3-carboxyalkyl acid derivatives containing a pyridinyl moiety were active against Gram-positive bacteria but inactive against Gram-negative bacteria and yeast. mdpi.com
| Compound Series/Name | Bacterial Strain | Activity/MIC (μg/mL) | Reference |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridine (6b, 6d, 6h) | E. coli | Moderate (IZ = 12-16 mm) | japsonline.com |
| Imidazo-pyridine substituted pyrazole (18) | E. coli, K. pneumoniae, P. aeruginosa | <1 (MBC) | nih.gov |
| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a7) | E. coli | 128 | mdpi.com |
Anti-mycobacterial Investigations (e.g., against Mycobacterium tuberculosis)
Infections caused by Mycobacterium tuberculosis (M.tb), particularly multidrug-resistant strains, pose a significant global health threat, driving the search for new therapeutic agents. nih.govmdpi.com Pyridine and pyrazole derivatives have shown promising results in this area.
A series of 2-pyridinecarboxamidrazone derivatives were evaluated for their inhibitory activity against 17 Mycobacterium avium isolates, with four of the molecules inhibiting 94% of the strains at an MIC of 32 mg/L. nih.gov In another study, pyridinylpyridazine derivatives were tested against M. tuberculosis, with compound 4-(pyridin-4-yl) thieno[2,3-d]pyridazine showing the most significant activity with an MIC of 12.5 μg/mL. latamjpharm.org
Furthermore, pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of mycobacterial ATP synthase. mdpi.com A comprehensive study of novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines found that several of these compounds exhibited potent in vitro growth inhibition of M. tuberculosis. mdpi.com Additionally, derivatives of isoniazid, a primary anti-tubercular drug, were synthesized by linking it to other antimicrobial agents via oxocarboxylic acids. nih.gov Many of these derivatives showed potent antimycobacterial activity, with MICs as low as ≤0.25 μM against a drug-susceptible M. tuberculosis strain, outperforming the parent isoniazid. nih.gov
| Compound Series/Name | Mycobacterial Strain | MIC | Reference |
|---|---|---|---|
| 2-Pyridinecarboxamidrazone derivatives | M. avium | 32 mg/L | nih.gov |
| 4-(pyridin-4-yl) thieno[2,3-d]pyridazine | M. tuberculosis | 12.5 μg/mL | latamjpharm.org |
| Isoniazid-based derivatives | M. tuberculosis H37Rv | ≤0.25 μM | nih.gov |
| 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines | M. tuberculosis | Potent Inhibition | mdpi.com |
Antifungal Spectrum of Activity
Derivatives of pyrazole carboxylic acid have demonstrated a notable spectrum of antifungal activity against various fungal pathogens. Research has shown that these compounds exhibit inhibitory effects against several species of Candida, including Candida albicans, Candida parapsilosis, Candida tropicalis, and Candida glabrata. The antifungal efficacy is influenced by the specific chemical substitutions on the pyrazole ring, with the position and charge of electronegative atoms playing a crucial role in the activity against C. albicans.
In addition to human pathogens, certain pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives have been evaluated for their activity against phytopathogenic fungi. mdpi.com Studies have revealed that some of these compounds show considerable inhibitory action against fungi such as Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani. mdpi.com One particular isoxazolol pyrazole carboxylate derivative, 7ai, exhibited exceptionally strong antifungal activity against R. solani, with an EC50 value of 0.37 μg/mL, which was superior to the commercial fungicide carbendazol. mdpi.com Another study identified 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid as having moderate activity against C. albicans with an IC50 value of 34.25 μg/mL.
| Compound Class | Fungal Species | Activity (EC50 in μg/mL) |
|---|---|---|
| Pyrazole Carboxamides | Alternaria porri | 7.93 - 24.76 |
| Marssonina coronaria | 9.08 - 25.48 | |
| Cercospora petroselini | 6.99 - 32.40 | |
| Rhizoctonia solani | 4.99 - 8.32 | |
| Isoxazolol Pyrazole Carboxylate (7ai) | Rhizoctonia solani | 0.37 |
| Carbendazol (Control) | Rhizoctonia solani | 1.00 |
Table 1. Antifungal Activity of Pyrazole Carboxamide Derivatives. mdpi.com
In Vitro Antiproliferative and Cytotoxic Activity against Cancer Cell Lines
The pyrazole scaffold, particularly derivatives of pyridinyl-pyrazole carboxylic acid, is a prominent feature in many compounds developed for their antiproliferative and cytotoxic effects against various cancer cell lines. nih.gov These compounds have demonstrated a broad range of activities across different cancer types, including breast, colon, and lung cancer. nih.govmdpi.com
The in vitro cytotoxic potential of 2-pyridin-3-ylpyrazole-3-carboxylic acid derivatives and related pyrazole compounds has been quantified through the determination of their half-maximal inhibitory concentration (IC50) values across a diverse panel of human cancer cell lines. These studies reveal that the antiproliferative efficacy is highly dependent on the structural characteristics of the derivative and the specific cancer cell line being tested.
For instance, a series of 3-(pyrid-2-yl)-pyrazolines were synthesized and evaluated against human colon carcinoma (HT29) and breast carcinoma (MDA-MB-231) cell lines. researchgate.net One lead compound from this series, featuring a 3,4,5-trimethoxybenzoyl group, displayed potent, sub-micromolar activity. researchgate.net Similarly, other pyrazole derivatives have shown significant activity against cell lines such as the human melanoma line WM266.5 and the breast cancer line MCF-7, with IC50 values as low as 0.45 μM. nih.gov
The specificity of these compounds for certain cell lines is a key area of investigation. Phenyl-pyridine-2-carboxylic acid derivatives, a structurally related class, have been noted for their selective cytotoxicity, showing over 10-fold greater potency against cancer cells compared to proliferating normal human cells. nih.gov Furthermore, certain pyrazole compounds have demonstrated the ability to overcome common mechanisms of drug resistance, showing similar antiproliferative activity in both drug-sensitive and drug-resistant cell lines. nih.gov
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 3,5-diphenyl-1H-pyrazole (L2) | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 |
| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) | MCF-7 (Breast) | 81.48 ± 0.89 |
| Pyrazolo[3,4-d]pyrimidine derivative (49) | HT-29 (Colon) | 0.03 |
| Pyrazolo[3,4-b]pyridine amide derivative (52) | MCF-7 (Breast) | 18.4 |
| 3-(pyrid-2-yl)-pyrazoline (8i) | MDA-MB-231 (Breast) | 0.7 |
| 3-(pyrid-2-yl)-pyrazoline (8i) | HT29 (Colon) | 0.9 |
Table 2. IC50 Values of Selected Pyrazole Derivatives against Various Cancer Cell Lines. nih.govresearchgate.netmdpi.com
Preliminary studies into the mechanism of action for antiproliferative pyrazole derivatives suggest that their cytotoxic effects are often mediated through the modulation of the cell cycle. Several derivatives have been shown to induce cell cycle arrest at different phases, ultimately leading to apoptosis.
One derivative of 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid was found to cause cell cycle arrest at the G0/G1 interphase. A similar effect was observed with other pyrazole compounds, which were reported to inhibit cyclin-dependent kinase 2 (CDK2) and cause a dose-dependent G0/G1 phase arrest in A549 lung cancer cells. mdpi.com Other structurally related compounds, such as phenyl-pyridine-2-carboxylic acid derivatives, have been shown to arrest cell cycle progression in the G2/M phase or mitosis, followed by the induction of apoptosis. nih.govmdpi.com Investigations into 3-(pyrid-2-yl)-pyrazolines suggest a mechanism involving the disruption of microtubule formation, which is critical for mitotic spindle assembly, thereby halting cell division. researchgate.net This disruption leads to an accumulation of cells in the G2/M phase of the cell cycle. mdpi.com
Enzyme and Receptor Modulation Studies
Derivatives of this compound are recognized for their potent inhibitory activity against several protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer and other diseases.
mTOR Kinase: The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that plays a central role in cell growth, proliferation, and survival. nih.gov Pyrazolopyrimidine and related heterocyclic structures are core components of potent and selective mTOR inhibitors. nih.gov For example, Torin2, a derivative containing a pyridinyl group, is a highly potent mTOR inhibitor with a cellular EC50 of 0.25 nM and demonstrates 800-fold selectivity over the related kinase PI3K. nih.gov Other research has led to the development of pyrazolyl-s-triazine hybrids that show potent inhibition of the EGFR/PI3K/AKT/mTOR signaling pathway. nih.gov
ALK5: Activin receptor-like kinase 5 (ALK5), also known as TGF-β type I receptor, is a key mediator of TGF-β signaling, which is involved in fibrosis and cancer progression. Pyrazole derivatives containing a pyridine moiety have been identified as powerful ALK5 inhibitors. The compound GW6604, a 2-phenyl-4-(3-pyridin-2-yl-1H-pyrazol-4-yl)pyridine, was found to inhibit ALK5 autophosphorylation with an IC50 of 140 nM. nih.gov Further optimization of this scaffold led to the development of 3(5)-(6-methylpyridin-2-yl)-pyrazole derivatives, with the most active compound, 22c, inhibiting ALK5 with an IC50 value of 0.030 µM. researchgate.net Another class of ALK5 inhibitors incorporating a thioamide linkage between phenyl and pyrazole rings yielded compound A-83-01, which inhibited ALK5 with an IC50 of 0.012 µM. mdpi.com
| Target Kinase | Inhibitor | IC50/EC50 |
|---|---|---|
| mTOR | Torin2 | 0.25 nM (EC50) |
| ALK5 | GW6604 | 140 nM |
| Compound 22c | 30 nM (0.030 µM) | |
| A-83-01 | 12 nM (0.012 µM) |
Table 3. Kinase Inhibition Profile of Selected Pyridine-Pyrazole Derivatives. nih.govnih.govresearchgate.netmdpi.com
Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the medium spiny neurons of the brain that hydrolyzes both cAMP and cGMP. nih.gov Its inhibition is a therapeutic strategy for certain neurological and psychiatric disorders. The pyridinyl-pyrazole scaffold has been instrumental in developing potent PDE10A inhibitors. nih.gov
Starting from the lead compound MP-10 (2-((4-(1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)-methyl)quinoline), researchers have synthesized and optimized a series of analogues. nih.gov These efforts have produced compounds with exceptionally high potency and selectivity. Several new analogues demonstrated IC50 values in the sub-nanomolar range for PDE10A inhibition. For example, compounds 10b and 11a showed IC50 values of 0.28 nM and 0.24 nM, respectively. nih.gov These compounds also displayed high selectivity for PDE10A over other phosphodiesterase families, such as PDE3A/B and PDE4A/B, with IC50 values greater than 1500 nM for these off-target enzymes. nih.gov This high degree of selectivity is crucial for minimizing potential side effects.
| Compound | PDE10A IC50 (nM) | Selectivity vs. PDE3A/3B/4A/4B |
|---|---|---|
| 10a | 0.40 ± 0.02 | >1500 nM |
| 10b | 0.28 ± 0.06 | >1500 nM |
| 11a | 0.24 ± 0.05 | >1500 nM |
| 11b | 0.36 ± 0.03 | >1500 nM |
Table 4. In Vitro PDE10A Inhibitory Activity of Pyridinyl-Pyrazole Analogues. nih.gov
Ryanodine (B192298) Receptor Modulation
Ryanodine receptors (RyRs) are critical intracellular calcium release channels located on the sarcoplasmic and endoplasmic reticulum, essential for cellular functions like muscle contraction. nih.gov The modulation of these channels is a key area of pharmacological research.
Research into the interaction of pyrazole derivatives with RyRs has identified promising scaffolds. A study focused on discovering new RyR activators identified a series of compounds based on a 5-(furan-2-yl)-1H-pyrazole-3-carboxamido scaffold containing a polysubstituted pyridine moiety. researchgate.net This research highlights the potential for molecules that combine pyridine and pyrazole rings, similar in structure to this compound, to function as modulators of ryanodine receptors. researchgate.net While direct studies on this compound were not identified, the activity of these closely related carboxamide derivatives suggests that this structural class is a promising candidate for further investigation into RyR activation. researchgate.net
Angiotensin-Converting Enzyme (ACE) Inhibition
The angiotensin-converting enzyme (ACE) is a central component of the renin-angiotensin system, and its inhibition is a key strategy for managing hypertension. frontiersin.org The pyrazole nucleus has been investigated as a scaffold for developing novel ACE inhibitors. nih.govmdpi.com
A study involving a series of synthesized chalcones and their corresponding pyrazole derivatives evaluated their potential as ACE inhibitors. nih.govsigmaaldrich.com The findings indicated that compounds possessing the pyrazole core demonstrated notable inhibitory activity. nih.gov Specifically, one of the most potent pyrazole derivatives identified in the study exhibited significant ACE inhibition, underscoring the potential of this heterocyclic system in the design of antihypertensive agents. nih.govnih.gov
Table 1: ACE Inhibitory Activity of Pyrazole Derivatives
| Compound ID | Type | IC50 (mM) | Source |
|---|---|---|---|
| 15 | Pyrazole Derivative | 0.123 | nih.gov |
| 15 | Pyrazole Derivative | 0.213 | nih.gov |
| 7 | Chalcone Precursor | 0.219 | nih.gov |
Note: Discrepancies in reported IC50 values may be due to variations in experimental assays.
Antioxidant Potential and Reactive Oxygen Species Scavenging
Oxidative stress, resulting from an imbalance of free radicals and antioxidants, is implicated in numerous diseases. nih.gov Pyrazole derivatives are recognized as important scaffolds in the development of potent antioxidants. nih.govresearchgate.net Their chemical structure lends itself to scavenging reactive oxygen species (ROS). nih.gov
The antioxidant activity of the pyrazole core is often attributed to the hydrogen-donating ability of the NH proton in the pyrazole ring. nih.gov Studies on various derivatives incorporating the pyrazole structure have demonstrated significant free radical scavenging capabilities. For instance, a series of novel thienyl-pyrazoles showed excellent scavenging activity against both 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals, with some compounds showing efficacy comparable to or better than standard antioxidants like ascorbic acid. nih.gov
Furthermore, derivatives that, like the subject of this article, contain a pyridine ring have been specifically investigated. Chalcones based on a 3-(Pyridin-4-yl)-1H-pyrazole-5-carboxamide structure were found to have potent DPPH radical scavenging activity. nih.gov A theoretical study on 3-methyl-1-pyridin-2-yl-5-pyrazolone, a related pyridinyl-pyrazole, determined that it is an excellent scavenger of hydroxyl (•OH) radicals and, in aqueous solutions, a highly effective scavenger of peroxyl (•OOH) radicals. researchgate.net The high reactivity in aqueous media was attributed to the anionic form of the compound. researchgate.net Another study on a pyrazolone-nicotinic acid derivative also confirmed its free radical scavenging potential. researchgate.net
Table 2: Radical Scavenging Activity of Pyrazole Derivatives
| Compound Class | Radical Scavenged | IC50 (µM) | Source |
|---|---|---|---|
| Thienyl-pyrazole (5g) | DPPH | 0.245 ± 0.01 | nih.gov |
| Thienyl-pyrazole (5h) | DPPH | 0.284 ± 0.02 | nih.gov |
| Ascorbic Acid (Control) | DPPH | 0.483 ± 0.01 | nih.gov |
| Thienyl-pyrazole (5g) | Hydroxyl | 0.905 ± 0.01 | nih.gov |
| Thienyl-pyrazole (5h) | Hydroxyl | 0.892 ± 0.01 | nih.gov |
| BHA (Control) | Hydroxyl | 1.739 ± 0.01 | nih.gov |
These findings collectively indicate that the pyrazole scaffold, particularly when substituted with a pyridine ring, is a promising basis for the development of effective antioxidant agents.
Emerging Applications of 2 Pyridin 3 Ylpyrazole 3 Carboxylic Acid in Diverse Scientific Fields
Role as a Chemical Building Block for Complex Heterocyclic Architectures
The strategic combination of pyridine (B92270), pyrazole (B372694), and carboxylic acid functionalities within a single molecular entity renders 2-pyridin-3-ylpyrazole-3-carboxylic acid a valuable synthon for the construction of more complex heterocyclic systems. The pyrazole moiety itself is a key pharmacophore in many biologically active compounds and serves as a versatile synthon in organic synthesis. hilarispublisher.commdpi.com The synthesis of pyrazole derivatives can be achieved through various routes, including condensation followed by cyclization or multi-component reactions (MCRs). hilarispublisher.com
The carboxylic acid group on the pyrazole ring provides a reactive handle for a variety of chemical transformations. For instance, it can be converted to a stable acid chloride, which can then react with different nucleophiles to form ester or amide derivatives. researchgate.net This reactivity allows for the facile incorporation of the this compound scaffold into larger, more elaborate molecular architectures.
Research has demonstrated that pyrazole-3-carboxylic acid derivatives can be utilized in the synthesis of fused heterocyclic systems. For example, cyclocondensation reactions of pyrazole-3-carboxylic acids with hydrazines can lead to the formation of pyrazolo[3,4-d]pyridazines. researchgate.net While direct examples of this compound in such reactions are not extensively documented, the established reactivity of the pyrazole-3-carboxylic acid core suggests its high potential for constructing novel fused heterocycles incorporating a pyridine substituent. The presence of the pyridyl group can further influence the electronic properties and biological activity of the resulting complex molecules.
The following table summarizes the potential of this compound as a building block for complex heterocycles based on the known reactivity of its core structures.
| Starting Material | Reagent | Resulting Heterocyclic System | Potential Application |
| This compound | Alcohols/Amines (via acid chloride) | Ester/Amide derivatives of 2-pyridin-3-ylpyrazole | Medicinal chemistry, materials science |
| This compound | Hydrazines | Pyridyl-substituted pyrazolo[3,4-d]pyridazines | Pharmaceuticals, agrochemicals |
| This compound | Grignard reagents | Functionalized pyrazole derivatives | Organic synthesis intermediates |
Ligand Design in Coordination Chemistry
The field of coordination chemistry has greatly benefited from the use of N-heterocyclic carboxylic acids as ligands for the construction of novel metal-organic frameworks (MOFs), coordination polymers, and discrete transition metal complexes. researchgate.netajol.inforesearchgate.net The this compound molecule is an excellent candidate for ligand design due to its multiple coordination sites: the nitrogen atom of the pyridine ring, the nitrogen atoms of the pyrazole ring, and the oxygen atoms of the carboxylate group. medchemexpress.com This multidentate character allows it to bridge multiple metal centers, leading to the formation of extended structures with interesting topologies and properties.
Metal-organic frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.net Pyrazole carboxylic acids have been successfully employed as organic linkers in the synthesis of MOFs with applications in gas storage, catalysis, and sensing. researchgate.net The rigid nature of the pyrazole and pyridine rings in this compound can lead to the formation of robust and porous frameworks.
The coordination versatility of pyridine-carboxylic acid derivatives with various metal ions such as Cd(II), Cu(II), Co(II), Mn(II), and Ni(II) has been demonstrated to yield diverse polymeric frameworks. rsc.org The specific structure of the resulting coordination polymer is often influenced by the reaction conditions, such as the solvent system and the presence of template molecules. rsc.org The N-rich pyridyl-pyrazole structure, in particular, has been used as a linker in the synthesis of lanthanide-MOFs with promising gas storage, magnetic, and luminescence properties. researchgate.net
The ability of this compound to form stable chelate rings with transition metal ions makes it an effective chelating agent. medchemexpress.comresearchgate.net The combination of the pyridine and pyrazole nitrogen atoms, along with the carboxylate group, allows for the formation of five- or six-membered chelate rings, which enhances the stability of the resulting metal complexes.
Pyrazole-derived ligands are known to be excellent chelating agents for transition metals. researchgate.net The coordination of the pyrazole nitrogen atom and an oxygen atom from the carboxylate group to a metal center is a common binding mode. The additional pyridine nitrogen in this compound can either coordinate to the same metal center, forming a tridentate ligand, or to an adjacent metal ion, leading to the formation of polynuclear complexes or coordination polymers. The resulting transition metal complexes can exhibit interesting magnetic, optical, and catalytic properties. For example, pyrazole complexes have shown high potential in mitigating steel corrosion, indicating the formation of stable and protective films on the metal surface. researchgate.net
The table below provides an overview of the coordination behavior of ligands similar to this compound.
| Ligand Type | Metal Ion | Resulting Structure | Potential Application |
| Pyrazole carboxylic acid | Transition metals (e.g., Mn, Cd, Cu) | 2D layered coordination polymers | Photocatalysis |
| Pyridyl-pyrazole | Lanthanides (Ln) | 3D Metal-Organic Frameworks (MOFs) | Gas storage, luminescence, magnetism |
| Pyridine-dicarboxylic acid | Transition metals (e.g., Co, Ni, Zn) | Mononuclear complexes | Antimicrobial agents, catalysis |
Catalytic Applications
The structural features of this compound also suggest its potential utility in the field of catalysis. The presence of both acidic (carboxylic acid) and basic (pyridine and pyrazole nitrogens) sites within the same molecule opens up possibilities for its use in organocatalysis and as a ligand in metal-catalyzed reactions.
Chiral carboxylic acids have emerged as a significant class of organocatalysts for a variety of asymmetric reactions. researchgate.net While there are no direct reports on the use of this compound as an organocatalyst, its inherent acidity and the potential for hydrogen bonding interactions make it a candidate for Brønsted acid catalysis.
In the realm of metal-catalyzed reactions, pyridine- and pyrazole-containing ligands are widely used to modulate the reactivity and selectivity of metal centers. researchgate.netnih.gov For instance, pyridine-2-carboxylic acid has been identified as an effective catalyst in the multi-component synthesis of pyrazolo[3,4-b]quinolinones. researchgate.netrsc.org It has also been found that some pyridyl-based ligands can decompose in situ to form pyridine-2-carboxylic acid, which is the true catalytic species in certain manganese-based oxidation reactions. researchgate.net This suggests that this compound could either act as a ligand to support a catalytically active metal or potentially serve as a precursor to a catalytically active species. Protic pyrazole complexes have been investigated for their catalytic applications in transformations such as transfer hydrogenation. mdpi.com
The development of chiral ligands is crucial for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.gov The this compound scaffold can be rendered chiral by introducing stereogenic centers on the pyridine or pyrazole rings, or on substituents attached to them.
Chiral pyridine-derived ligands have been successfully employed in a range of highly enantioselective transition-metal-catalyzed reactions, including C-H borylation and asymmetric reductive amination. nih.gov Similarly, chiral pyrazolo[3,4-b]pyridin-6-ones have been synthesized with excellent enantioselectivities using N-heterocyclic carbene catalysis. rsc.org The synthesis of chiral derivatives of this compound could lead to a new class of ligands for asymmetric catalysis. The combination of a chiral backbone with the versatile coordination and hydrogen bonding capabilities of the parent molecule could provide a powerful tool for controlling the stereochemical outcome of chemical reactions.
The following table outlines potential catalytic applications based on the functional groups present in this compound.
| Catalysis Type | Role of this compound | Potential Reaction |
| Organocatalysis | Brønsted acid catalyst | Friedel-Crafts reactions, aza-Michael additions |
| Metal-Catalysis | Ligand for transition metals | Oxidation, reduction, cross-coupling reactions |
| Asymmetric Catalysis | Chiral derivative as a ligand | Enantioselective synthesis of fine chemicals |
Material Science Applications
In the field of material science, the structural attributes of this compound make it a valuable building block for creating novel functional materials and for specific applications in renewable energy technologies.
The pyrazole-carboxylic acid ligand is utilized in the synthesis of new coordination complexes with unique physical properties. researchgate.net Through solvothermal methods, researchers have successfully synthesized new complexes by reacting pyrazole-3-carboxylic acid with metal ions like nickel(II) and copper(II), along with auxiliary ligands. researchgate.net For instance, complexes such as {[Ni2(3-PCA)2(DMAP)4(H2O)2]·2H2O}2 and [Cu2(3-PCA)2(4-PP)2·2H2O]n have been created. researchgate.net Structural analysis using single-crystal X-ray diffraction has revealed that these compounds can form distinct structures, from dinuclear Ni(II)-complexes to 2D-layered structures with binuclear Cu(II) units. researchgate.net Magnetic studies of these materials indicate the presence of antiferromagnetic interactions between the metal ions, suggesting potential applications in the development of new magnetic materials. researchgate.net
The carboxylic acid group is a traditional and effective anchor for attaching dye molecules to the semiconductor (typically TiO2) surface in dye-sensitized solar cells (DSSCs). nih.gov In recent years, pyrazole-3-carboxylic acid has emerged as a promising new anchoring group for sensitizers used in DSSCs. daneshyari.comresearchgate.net The combination of the pyrazole ring and the carboxylic acid moiety within the same group can enhance the binding of the dye to the TiO2 surface. researchgate.net This stronger binding facilitates more efficient electron injection from the dye into the semiconductor's conduction band, a critical step in the photovoltaic process. researchgate.netresearchgate.net
Research on unsymmetrical zinc phthalocyanine (B1677752) dyes has demonstrated the effectiveness of this anchoring group. Studies comparing dyes with the pyrazole-3-carboxylic acid anchor to those with only a traditional carboxylic acid anchor have shown significantly improved power conversion efficiencies. researchgate.net The direct linkage of the pyrazole-carboxylic acid group to the dye's macrocycle, without a flexible and non-conjugated oxygen linker, has been shown to further enhance photovoltaic performance by improving electron injection. researchgate.net
Table 1: Performance of Zinc Phthalocyanine Dyes with Pyrazole-3-Carboxylic Acid Anchors in DSSCs
| Dye Sensitizer | Anchoring Group Linkage | Power Conversion Efficiency (PCE) | Reference |
| PCA-ZnPc-1 | Oxygen Linker | 1.74% | researchgate.net |
| PCA-ZnPc-2 | Oxygen Linker | 1.86% | researchgate.net |
| PCA-ZnPc-4 | Direct Conjugated Linkage | 2.52% | researchgate.net |
Role in Agrochemical Research
The pyridine and pyrazole motifs are present in numerous biologically active compounds, making this compound and its derivatives subjects of interest in the search for new agrochemicals.
Pyridine carboxylic acids are an established class of herbicides known for their persistence and effectiveness in controlling a wide variety of broadleaf weeds. vt.edu These compounds often act as auxinic herbicides, mimicking natural plant growth hormones called auxins, which leads to abnormal growth and eventual death of the target plant. vt.edu The inclusion of a pyridine carboxylic acid structure in a molecule is a known strategy for imparting herbicidal activity. google.com
Similarly, the pyrazole ring is a core component of several commercial fungicides. For example, Fenpyrazamine is a pyrazolone-based fungicide used to control Botrytis in greenhouse crops. nih.gov The presence of both the pyridine carboxylic acid and pyrazole functionalities suggests that derivatives of this compound could be investigated for potential dual or synergistic herbicidal and fungicidal properties.
Pyrazole-ring compounds are recognized for possessing a broad range of insecticidal activities. researchgate.net Research into novel 1H-pyrazole-5-carboxylic acid derivatives has shown promising results. researchgate.net In one study, a series of new compounds containing oxazole (B20620) and thiazole (B1198619) rings were synthesized and evaluated for their insecticidal activity against the black bean aphid (Aphis fabae). researchgate.net The bioassay results indicated that several of the synthesized compounds exhibited good activity. researchgate.net
Notably, one specific derivative demonstrated significant mortality rates against A. fabae, with performance comparable to the commercial insecticide imidacloprid (B1192907) at the same concentration. researchgate.net This highlights the potential of the pyrazole carboxylic acid scaffold as a foundation for developing new and effective insecticides. researchgate.net
Table 2: Insecticidal Activity of a Pyrazole-Carboxylic Acid Derivative Against Aphis fabae
| Compound | Concentration (mg/L) | Mortality (%) | Reference |
| Compound 7h | 12.5 | 85.7% | researchgate.net |
| Imidacloprid (Control) | 12.5 | Not specified, but activity is stated as "comparable" | researchgate.net |
Utilization as Reference Standards in Advanced Analytical Chemistry
In analytical chemistry, the accuracy and reliability of measurements depend on the availability of high-purity reference standards. Compounds like this compound and its analogs are synthesized and sold by chemical suppliers for research and development purposes. americanelements.com The availability of such compounds, often with detailed certificates of analysis that include data from techniques like NMR, HPLC, or mass spectrometry, is crucial for their use as reference materials. bldpharm.com These standards are essential for a variety of applications, including the calibration of analytical instruments, the validation of new analytical methods, and as quality control checks in the synthesis of more complex derivative molecules. The ability to obtain well-characterized quantities of this compound underpins the fundamental research that explores its applications in other fields. americanelements.com
Future Perspectives and Research Trajectories for 2 Pyridin 3 Ylpyrazole 3 Carboxylic Acid Research
Design and Synthesis of Advanced Derivatives with Enhanced Specificity and Potency
A primary focus of future research will be the rational design and synthesis of next-generation derivatives of 2-pyridin-3-ylpyrazole-3-carboxylic acid. The goal is to create analogues with improved biological activity, greater target specificity, and more favorable pharmacokinetic profiles. Medicinal chemists can systematically modify the core structure at several key positions to probe structure-activity relationships (SAR).
Key areas for derivatization include:
Substitution on the Pyridine (B92270) Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto the pyridine moiety can modulate the molecule's electronics and lipophilicity, potentially enhancing binding affinity to biological targets.
Modification of the Pyrazole (B372694) Core: The nitrogen atoms of the pyrazole ring offer sites for alkylation or arylation, which can influence the compound's orientation within a target's binding pocket.
Conversion of the Carboxylic Acid: The carboxylic acid group can be converted into esters, amides, or other bioisosteres to alter solubility, membrane permeability, and metabolic stability. For instance, the synthesis of amide derivatives from the corresponding carboxylic acid is a common strategy to create compounds with new biological profiles. researchgate.net
One example of a complex derivative is "5-(2'',4''-Dichloro-biphenyl-4-yl)-1-pyridin-2-yl-1H-pyrazole-3-carboxylic acid," which incorporates a halogenated biphenyl (B1667301) group, suggesting that significant structural complexity can be introduced to target specific biological activities such as anti-inflammatory or anticancer effects. ontosight.ai The development of such advanced derivatives will be crucial for translating the foundational potential of the parent compound into highly potent and selective agents.
| Modification Strategy | Potential Outcome | Example Research Focus |
| Pyridine Ring Substitution | Enhanced target binding and modulated electronics | Introduction of electron-withdrawing or -donating groups |
| Pyrazole Core N-functionalization | Improved pharmacokinetic properties | Synthesis of N-alkyl or N-aryl derivatives |
| Carboxylic Acid Bioisosteres | Altered solubility and metabolic stability | Conversion to amides, esters, or tetrazoles |
Comprehensive Elucidation of Novel Molecular Mechanisms of Action
While the synthesis of new derivatives is important, a parallel and equally critical research trajectory involves a deep dive into the molecular mechanisms through which these compounds exert their effects. Understanding how this compound and its analogues interact with biological systems at a molecular level is essential for their rational development.
Future investigations will likely employ a range of biochemical and computational techniques to:
Identify and Validate Biological Targets: Techniques such as affinity chromatography, proteomics, and thermal shift assays can be used to identify the specific proteins (e.g., enzymes, receptors) that these compounds bind to.
Elucidate Signaling Pathways: Once a target is identified, further studies can map out the downstream signaling pathways that are modulated by the compound's binding.
Utilize Computational Modeling: Molecular docking and dynamic simulations can provide insights into the precise binding mode of these compounds within their targets' active sites, guiding the design of more potent derivatives.
A study on a related compound, 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide, identified it as a potent antagonist of the aryl hydrocarbon receptor (AhR), preventing the receptor's nuclear translocation and DNA binding. nih.gov This demonstrates that the pyrazole-carboxylic acid scaffold can be tailored to interact with specific transcription factors. Future research on this compound will aim to uncover similarly specific mechanisms, potentially revealing novel therapeutic avenues.
Integration with Advanced Biological Screening Platforms and High-Throughput Methodologies
The discovery of novel activities for this compound and its derivatives will be accelerated by their integration into modern drug discovery platforms. High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds against a specific biological target or cellular process. snv63.ru
Future directions in this area will include:
Library Synthesis: The creation of diverse combinatorial libraries based on the this compound scaffold. These libraries, containing hundreds or thousands of related but distinct molecules, are essential for effective HTS campaigns. snv63.ru
High-Content Screening (HCS): Moving beyond simple activity readouts, HCS uses automated microscopy and image analysis to assess the effects of compounds on complex cellular phenotypes, providing richer data on their mechanisms of action.
In Silico Screening: Computational, or in silico, screening of virtual libraries of derivatives against modeled protein targets can prioritize the synthesis of compounds with the highest likelihood of being active, saving time and resources. snv63.ru
The identification of the aryl hydrocarbon receptor antagonist CH-223191, for example, was achieved by screening a chemical library of approximately 10,000 compounds. nih.gov By incorporating derivatives of this compound into such screening libraries, researchers can systematically probe their potential against a vast landscape of biological targets to uncover new and unexpected therapeutic applications.
Development of Green Chemistry Approaches in Synthesis and Derivatization
As with all chemical synthesis, there is a growing emphasis on developing environmentally sustainable methods for producing this compound and its analogues. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Future research in this domain will focus on:
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields. For example, the synthesis of 3-(2-pyridyl)pyrazole, a related precursor, was reduced from over 16 hours of conventional heating to just a few hours at lower temperatures using microwave assistance. researchgate.net
Use of Greener Solvents: Replacing traditional volatile organic solvents with more benign alternatives like water, ethanol, or ionic liquids will be a key goal.
By adopting these green chemistry approaches, the synthesis of this important class of compounds can be made more economically viable and environmentally responsible.
| Green Chemistry Approach | Primary Advantage | Relevance to Synthesis |
| Microwave-Assisted Synthesis | Drastic reduction in reaction time and energy use | Accelerates the formation of the pyrazole ring system researchgate.net |
| One-Pot Synthesis | Reduced waste, improved efficiency, and lower cost | Combines multiple synthetic steps into a single operation rsc.org |
| Use of Benign Solvents | Minimized environmental impact and improved safety | Replacing hazardous organic solvents in cyclization and derivatization steps |
Exploration of New Application Domains in Chemical Biology and Material Science
The unique structural features of this compound make it an attractive candidate for applications beyond traditional pharmacology, extending into the fields of chemical biology and material science.
Chemical Biology: The scaffold can be used to design chemical probes to study biological processes. For instance, fluorescently tagged derivatives could be synthesized to visualize specific proteins or cellular compartments. Furthermore, related pyridyl-pyrazole compounds have been developed as chemosensors for the nanomolar detection of metal ions like Cu²⁺, Co²⁺, and Ni²⁺. mdpi.com
Material Science: The ability of the pyridine and pyrazole nitrogens to coordinate with metal ions makes this compound an excellent ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). Research has shown that pyrazole-carboxylic acids can be used to synthesize novel metal complexes with interesting crystal structures and magnetic properties. researchgate.net Additionally, related pyrazole-substituted pyridine carboxylic acids have been found to exhibit liquid crystalline properties, suggesting potential applications in optical materials and displays. longdom.org
The exploration of these non-medical applications represents a significant growth area, leveraging the compound's chemical properties to create novel materials and research tools.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-pyridin-3-ylpyrazole-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving palladium-catalyzed cross-coupling or nucleophilic substitution. For example, pyridine and pyrazole moieties are often coupled using catalysts like palladium diacetate with ligands such as tert-butyl XPhos in inert atmospheres (40–100°C). Yield optimization requires careful control of stoichiometry, temperature, and catalyst loading . Post-reaction purification via column chromatography or recrystallization is critical to isolate the product.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity by identifying proton environments, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). For crystalline derivatives, X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles .
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?
- Methodological Answer : The compound has a density of ~1.46 g/cm³, a boiling point of 398.3°C, and a melting point of 194.7°C . Solubility in polar solvents (e.g., DMSO, methanol) is moderate but decreases in aqueous buffers. Stability studies under varying pH (4–9) and temperature (4–25°C) are recommended to assess degradation pathways.
Advanced Research Questions
Q. How can contradictory crystallographic data for pyrazole-carboxylic acid derivatives be resolved during structural analysis?
- Methodological Answer : Discrepancies in bond angles or torsional strain often arise from polymorphism or twinning. Use twin refinement in SHELXL to model overlapping lattices. Pair this with Density Functional Theory (DFT) calculations to compare experimental and theoretical geometries . For non-crystalline samples, Solid-State NMR or Powder XRD with Rietveld refinement provides alternative structural insights.
Q. What strategies mitigate low yields in Suzuki-Miyaura coupling reactions involving pyridine rings?
- Methodological Answer : Low yields may stem from steric hindrance or electron-deficient pyridine substrates. Optimize by:
- Introducing electron-donating groups (e.g., methoxy) to enhance reactivity .
- Using microwave-assisted synthesis to reduce reaction time and improve efficiency .
- Screening alternative catalysts (e.g., PdCl₂(PPh₃)₂) and bases (e.g., Cs₂CO₃) to stabilize intermediates .
Q. How do substituents on the pyrazole ring influence the compound’s acidity and coordination chemistry?
- Methodological Answer : Electron-withdrawing groups (e.g., nitro) increase the carboxylic acid’s acidity (lower pKa), enhancing metal-binding capacity. Compare IR spectra to track shifts in C=O stretching frequencies (~1700 cm⁻¹). For coordination studies, titrate with transition metals (e.g., Cu²⁺) and monitor via UV-Vis or EPR spectroscopy .
Q. What computational methods predict the bioactive conformations of this compound in enzyme-binding studies?
- Methodological Answer : Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (AMBER/CHARMM) model interactions with targets like EGFR or HER2 kinases. Validate using Free Energy Perturbation (FEP) to calculate binding affinities. Cross-reference with experimental IC₅₀ values from kinase inhibition assays .
Data Analysis and Contradiction Resolution
Q. How should researchers reconcile discrepancies between theoretical and experimental LogP values?
- Methodological Answer : Experimental LogP (e.g., shake-flask method) may deviate from computational predictions (e.g., XLogP3) due to ionization or solvent effects. Validate via Reverse-Phase HPLC (RP-HPLC) using a calibrated C18 column and a gradient of acetonitrile/water. Adjust calculations by incorporating solvation models (e.g., COSMO-RS) .
Q. What experimental controls are critical when assessing the compound’s stability in biological assays?
- Methodological Answer : Include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
